

An In-depth Technical Guide to 1,1-diethoxy-3-phenylpropan-2-one

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Compound of Interest

Compound Name: *2-Propanone, 1,1-diethoxy-3-phenyl-*

Cat. No.: *B103692*

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This technical guide provides a comprehensive literature review of 1,1-diethoxy-3-phenylpropan-2-one, a ketone with potential applications in the pharmaceutical and fragrance industries. Due to the limited availability of direct research on this specific compound, this paper consolidates the existing data and presents logical inferences based on the chemistry of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1,1-diethoxy-3-phenylpropan-2-one is an organic compound with a molecular formula of $C_{13}H_{18}O_3$ and a molecular weight of 222.28 g/mol .^[1] It is also known by other names such as **2-Propanone, 1,1-diethoxy-3-phenyl-** and 1,1-Diethoxy-3-phenylacetone.^[1] The compound's structure features a central ketone group, a benzyl substituent, and a diethyl acetal at the alpha position.

Property	Value	Source
IUPAC Name	1,1-diethoxy-3-phenylpropan-2-one	PubChem[1]
CAS Number	19256-31-6	PubChem[1]
Molecular Formula	C ₁₃ H ₁₈ O ₃	PubChem[1]
Molecular Weight	222.28 g/mol	PubChem[1]
Canonical SMILES	CCOC(C(=O)CC1=CC=CC=C1)OCC	PubChem[1]
InChI	InChI=1S/C13H18O3/c1-3-15-13(16-4-2)12(14)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3	PubChem[1]
InChIKey	LFYMGSKZVOVUKZ-UHFFFAOYSA-N	PubChem[1]

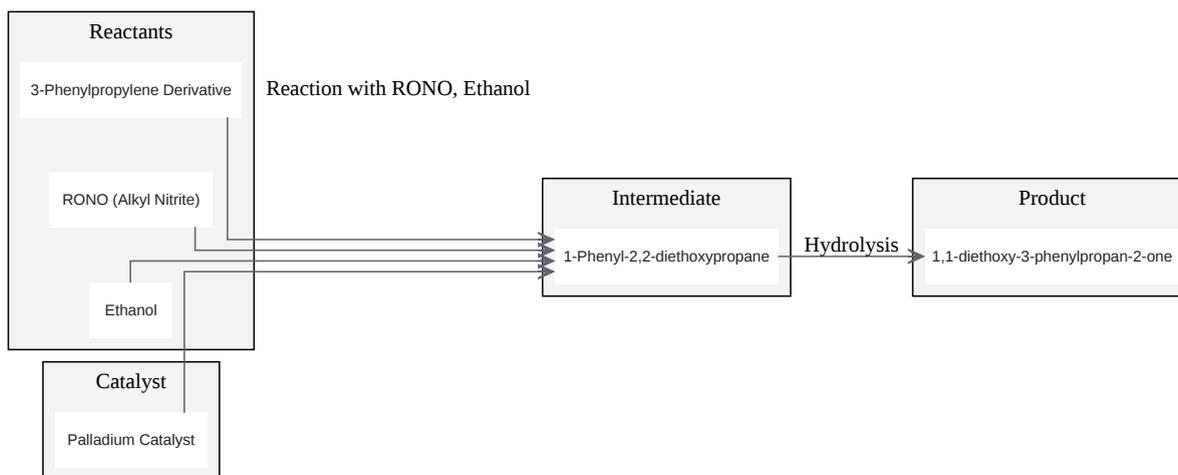
Synthesis and Experimental Protocols

While specific literature detailing the synthesis of 1,1-diethoxy-3-phenylpropan-2-one is scarce, a plausible synthetic route can be proposed based on established organic chemistry principles and related transformations. A potential method involves the reaction of a 3-phenylpropylene derivative with an alkyl nitrite in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane intermediate, which is then hydrolyzed.

Proposed Synthesis of 1,1-diethoxy-3-phenylpropan-2-one

A potential route to synthesize the title compound is from a substituted 3-phenylpropylene. This reaction would proceed in the presence of an alcohol and a palladium catalyst to form a 1-phenyl-2,2-dialkoxypropane derivative.[2] Subsequent hydrolysis of this intermediate would yield the desired phenylacetone derivative.[2]

Reaction Scheme:



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Caption: Proposed synthetic pathway for 1,1-diethoxy-3-phenylpropan-2-one.

Experimental Protocol (Hypothetical):

- Step 1: Formation of the dialkoxypropane intermediate. In a round-bottom flask, the 3-phenylpropylene derivative would be dissolved in an inert solvent. The palladium catalyst and ethanol would then be added. The alkyl nitrite would be added dropwise to the reaction mixture at a controlled temperature, likely between 10°C and 90°C.[2] The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Step 2: Hydrolysis to the final product. Upon completion of the first step, the reaction mixture would be subjected to hydrolysis to convert the intermediate to 1,1-diethoxy-3-phenylpropan-2-one. This could be achieved by the addition of an aqueous acid.

- **Workup and Purification:** The final product would be extracted from the reaction mixture using a suitable organic solvent. The organic layer would then be washed, dried, and the solvent evaporated. The crude product could be purified by column chromatography or distillation.

Spectroscopic Data (Predicted)

No specific spectroscopic data for 1,1-diethoxy-3-phenylpropan-2-one was found in the reviewed literature. However, based on its structure, the following characteristic peaks can be predicted.

Spectroscopy	Predicted Chemical Shifts/Signals
¹ H NMR	δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (s, 1H, CH(OEt) ₂), 3.8 (s, 2H, CH ₂ Ph), 3.5-3.7 (q, 4H, OCH ₂ CH ₃), 1.2-1.4 (t, 6H, OCH ₂ CH ₃)
¹³ C NMR	δ (ppm): ~200 (C=O), 134 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127 (Ar-CH), ~102 (CH(OEt) ₂), ~62 (OCH ₂ CH ₃), ~45 (CH ₂ Ph), ~15 (OCH ₂ CH ₃)
IR	ν (cm ⁻¹): ~1720 (C=O stretch), ~1100-1200 (C-O stretch), ~3030 (Ar C-H stretch), ~2900-3000 (Aliphatic C-H stretch)
Mass Spec	m/z: 222 (M ⁺), fragments corresponding to the loss of ethoxy groups and the benzyl group.

Biological Activity and Applications

While 1,1-diethoxy-3-phenylpropan-2-one is commercially available and noted for its potential use as an intermediate in the synthesis of pharmaceuticals and fragrances, specific studies detailing its biological activity are not readily available.[3]

However, the propan-1-one scaffold is a common motif in compounds with demonstrated biological activities. For instance, various 1,3-diphenylpropan-1-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. These studies

suggest that the propanone backbone can be a valuable starting point for the development of new therapeutic agents. Given its structure, 1,1-diethoxy-3-phenylpropan-2-one could be a precursor for the synthesis of more complex molecules with potential biological activities. Further research is needed to explore its pharmacological profile.

Conclusion

1,1-diethoxy-3-phenylpropan-2-one is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and material science. This guide has summarized the currently available information and provided a logical framework for its synthesis and characterization. The lack of detailed experimental and biological data highlights a significant gap in the scientific literature and presents an opportunity for future research to explore the properties and applications of this and related compounds. The proposed synthetic route and predicted spectroscopic data can serve as a valuable starting point for researchers interested in working with this molecule.

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References

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